Thallium iodate

Description

Properties

CAS No. |

14767-09-0 |

|---|---|

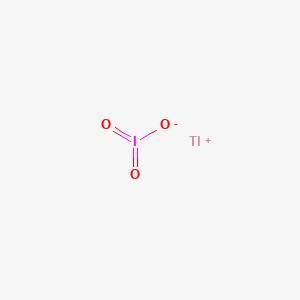

Molecular Formula |

TlIO3 IO3Tl |

Molecular Weight |

379.29 g/mol |

IUPAC Name |

thallium(1+);iodate |

InChI |

InChI=1S/HIO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |

InChI Key |

CAYDDMLOPABSRH-UHFFFAOYSA-M |

SMILES |

[O-]I(=O)=O.[Tl+] |

Canonical SMILES |

[O-]I(=O)=O.[Tl+] |

Other CAS No. |

14767-09-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Solubility :

- In water: Thallium iodate exhibits low solubility, with a solubility product constant (Ksp) of 3.12 × 10⁻⁶ at 25°C .

- In ethanol-water mixtures: Solubility decreases sharply with increasing ethanol content. For example, in 94.7% ethanol, solubility drops to negligible levels compared to pure water .

Comparison with Similar Iodate Compounds

Solubility and Ksp Values

Note: *Ksp values for KIO₃ and NaIO₃ are extrapolated from solubility data.

Key Observations :

Structural and Redox Properties

- This compound : Forms A-type "precipitation bodies" in aqueous solutions, characterized by logarithmic relationships between cationic and anionic concentrations . It undergoes redox reactions with permanganate or iodate in acidic media, oxidizing Tl(I) to Tl(III) .

- Potassium iodate : A strong oxidizing agent used in iodized salt production; decomposes at 560°C .

- Sodium iodate : Similar oxidizing properties to KIO₃ but more hygroscopic, limiting its use in food fortification .

Q & A

Basic: How is the solubility of thallium iodate calculated from its solubility product (Ksp)?

Answer:

The solubility (in grams per 100 mL of water) can be derived from the Ksp value using stoichiometric and thermodynamic principles. For this compound (TlIO₃), the dissolution equilibrium is:

Let represent the molar solubility (mol/L). Then, and . Using :

Note: Discrepancies in reported values (e.g., ) may arise from experimental conditions or analytical methods.

Basic: What experimental methods are used to determine the solubility product (Ksp) of this compound?

Answer:

Two primary methodologies are employed:

Iodometric Titration : Saturated solutions are treated with sulfuric acid and KI, liberating iodine, which is titrated with sodium thiosulfate .

Conductometry/Potentiometry : Measures ionic conductivity or electrode potentials in saturated solutions to derive ion concentrations .

Example protocol:

- Prepare TlIO₃ by mixing TlNO₃ and KIO₃ solutions at 60–80°C .

- Saturate water with TlIO₃, filter, and analyze iodate content via titration .

- Calculate from ion concentrations, accounting for temperature (±0.1°C control) and replicate analyses (error ±0.3%) .

Advanced: How can researchers resolve discrepancies in reported Ksp values for this compound?

Answer:

Discrepancies (e.g., vs. at 298 K ) arise from:

- Methodological differences : Conductometry vs. iodometry .

- Impurities : Residual TlNO₃ in solutions inflates solubility .

- Temperature control : Variations of ±1°C can alter results by 2–3% .

Resolution strategies : - Standardize synthesis (e.g., double recrystallization of TlNO₃ ).

- Use high-precision analytical methods (e.g., coulometry ).

- Statistically compare datasets using ANOVA to identify outliers .

Advanced: How does the solubility of this compound compare to other thallium salts and metal iodates?

Answer:

Comparative solubility data (at 25°C):

| Compound | Solubility (g/100 mL) | |

|---|---|---|

| TlIO₃ | 0.066–0.069 | |

| TlCl | 0.33 | |

| TlI | 0.0007 | |

| KIO₃ | 8.13 | Highly soluble |

| Ca(IO₃)₂ | 0.24 | |

| Key factors : |

- Cation charge/size: Tl⁺ (large, +1) vs. Ca²⁺ (small, +2) affects lattice energy.

- Anion basicity: IO₃⁻ forms stronger ion-dipole interactions in water than Cl⁻ .

Advanced: What are the optimal conditions for iodometric titration in quantifying iodate concentrations?

Answer:

Protocol optimization :

- Acidic medium : Use 1–3 M H₂SO₄ to ensure complete iodine liberation .

- KI excess : 0.2 g KI per 10 mL sample to drive .

- Endpoint detection : Starch indicator added near endpoint (avoids premature decomposition) .

- Interference mitigation : Remove oxidizing agents (e.g., Cl⁻) to prevent side reactions .

Validation : - Spike recovery tests (85–110% acceptable) .

- Cross-check with flame emission photometry for Tl⁺ content .

Advanced: How can researchers design experiments to study the temperature dependence of TlIO₃ solubility?

Answer:

Experimental design :

Temperature gradient : Prepare saturated solutions at 5–40°C (±0.1°C) using thermostated baths .

Sampling : Filter solutions through 0.22 µm membranes to exclude undissolved particles .

Analysis : Use iodometric titration or atomic absorption spectroscopy for Tl⁺ quantification .

Data modeling : Fit solubility vs. temperature data to the van’t Hoff equation:

Calculate (enthalpy) and (entropy) from the slope and intercept .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.